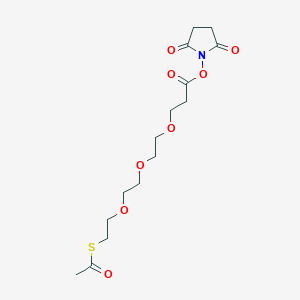
NHS ester-PEG3-S-methyl ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NHS ester-PEG3-S-methyl ethanethioate is a compound used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It belongs to the PEG (polyethylene glycol) class and is utilized in scientific research for its ability to facilitate the degradation of target proteins through the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NHS ester-PEG3-S-methyl ethanethioate involves the reaction of NHS ester (N-hydroxysuccinimide ester) with PEG3 (a triethylene glycol) and S-methyl ethanethioate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: NHS ester-PEG3-S-methyl ethanethioate primarily undergoes substitution reactions. The NHS ester group is reactive towards nucleophiles, allowing it to form covalent bonds with amines and other nucleophilic groups .
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary and secondary amines. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the by-products .
Major Products: The major products formed from reactions involving this compound are amide bonds, which are crucial in the formation of PROTACs and other bioconjugates .
科学的研究の応用
NHS ester-PEG3-S-methyl ethanethioate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of PROTACs, which are designed to selectively degrade target proteins. This has significant implications for targeted therapy and drug development .
In chemistry, this compound is used to create bioconjugates and other complex molecules. In biology, it facilitates the study of protein function and interactions. In medicine, it holds promise for the development of new therapeutic agents that can selectively target and degrade disease-causing proteins .
作用機序
NHS ester-PEG3-S-methyl ethanethioate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds:
- NHS ester-PEG2-S-methyl ethanethioate
- NHS ester-PEG4-S-methyl ethanethioate
- NHS ester-PEG5-S-methyl ethanethioate
Uniqueness: NHS ester-PEG3-S-methyl ethanethioate is unique due to its specific PEG length, which provides an optimal balance between flexibility and stability in the formation of PROTACs. This makes it particularly effective in facilitating the degradation of target proteins compared to other similar compounds .
特性
分子式 |
C15H23NO8S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H23NO8S/c1-12(17)25-11-10-23-9-8-22-7-6-21-5-4-15(20)24-16-13(18)2-3-14(16)19/h2-11H2,1H3 |
InChIキー |
RRJMMKWKCWFPJC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



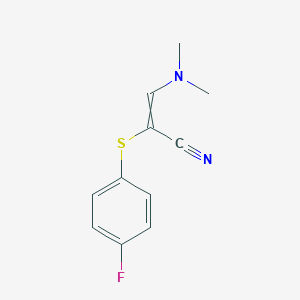




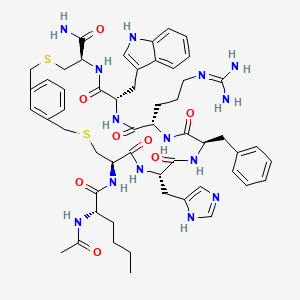
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)

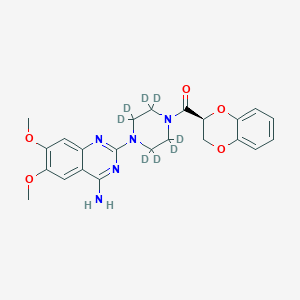
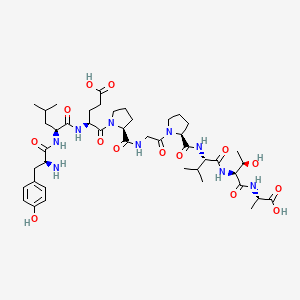
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)

![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
